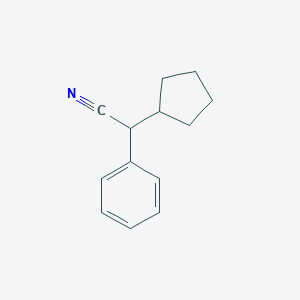

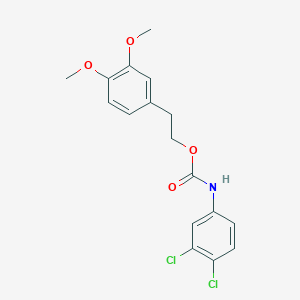

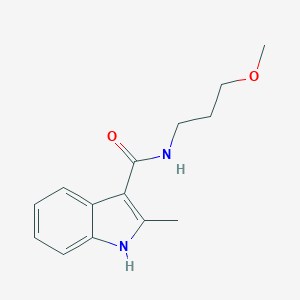

![molecular formula C13H12F3NO B249535 N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)

N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine, also known as Mefway, is a radioligand used in positron emission tomography (PET) imaging to study the brain's serotonin 5-HT1A receptors. This compound has gained significant attention in the field of neuroscience due to its potential to provide insights into the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine binds to the serotonin 5-HT1A receptors in the brain, specifically the postsynaptic receptors located in the limbic system. Binding of the radioligand to the receptor is reversible and specific, allowing for the quantification of receptor density and distribution in vivo.

Biochemical and Physiological Effects:

N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in PET imaging.

Advantages and Limitations for Lab Experiments

The use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine as a radioligand in PET imaging offers several advantages over other imaging techniques. PET imaging provides high spatial and temporal resolution, allowing for the non-invasive quantification of receptor density and distribution in vivo. Additionally, PET imaging with N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is relatively safe, as the radioligand has a short half-life and low radiation exposure.

However, there are also limitations to the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in lab experiments. The radioligand has a relatively low binding affinity for the 5-HT1A receptors, which can result in lower signal-to-noise ratios in PET imaging. Additionally, the synthesis of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is complex and time-consuming, which can limit its availability and increase its cost.

Future Directions

There are several future directions for the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in scientific research. One potential direction is the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in longitudinal studies to investigate changes in 5-HT1A receptor density and distribution over time in neuropsychiatric disorders. Another direction is the development of novel radioligands with higher binding affinity for the 5-HT1A receptors to improve the signal-to-noise ratios in PET imaging. Additionally, the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the pathophysiology of neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine involves a multistep process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde and 2-furoic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with N-methylamine to yield the final product.

Scientific Research Applications

N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is primarily used as a radioligand in PET imaging to study the serotonin 5-HT1A receptors in the brain. This receptor is involved in the regulation of mood, anxiety, and stress responses and is implicated in various neuropsychiatric disorders. PET imaging with N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine allows for the non-invasive quantification of 5-HT1A receptor density and distribution in the brain, providing insights into the pathophysiology of these disorders.

properties

Product Name |

N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine |

|---|---|

Molecular Formula |

C13H12F3NO |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

N-methyl-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine |

InChI |

InChI=1S/C13H12F3NO/c1-17-8-11-5-6-12(18-11)9-3-2-4-10(7-9)13(14,15)16/h2-7,17H,8H2,1H3 |

InChI Key |

ROSYLRWBBAMJHH-UHFFFAOYSA-N |

SMILES |

CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |

Canonical SMILES |

CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

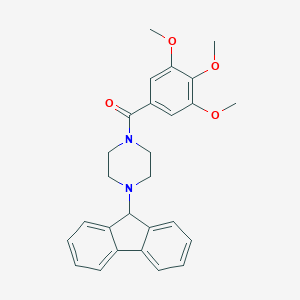

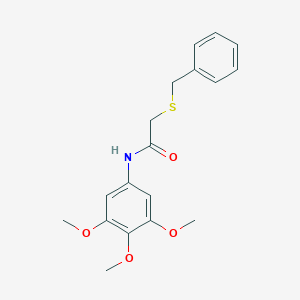

![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)

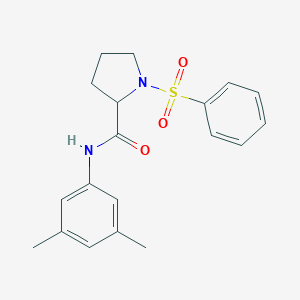

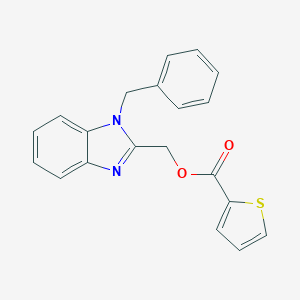

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

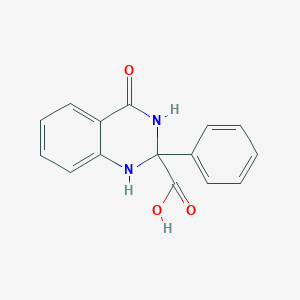

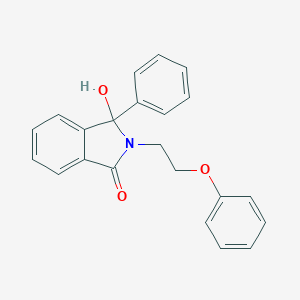

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)